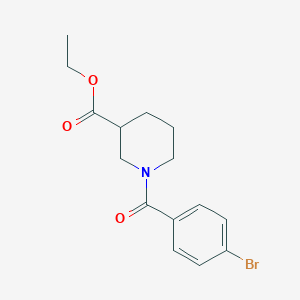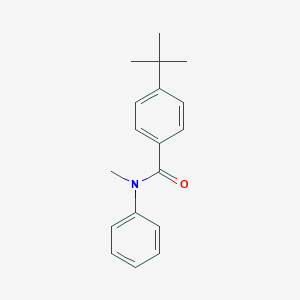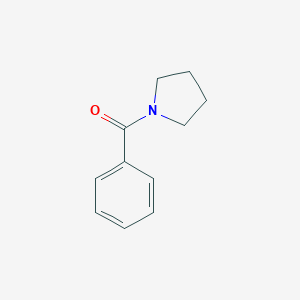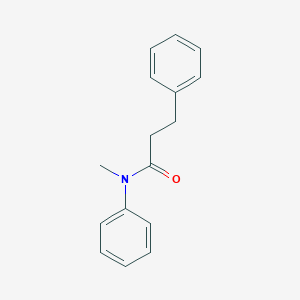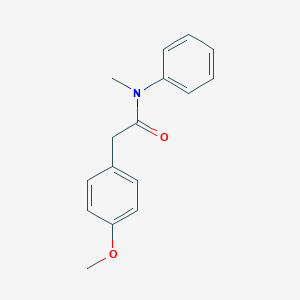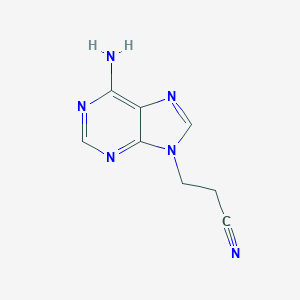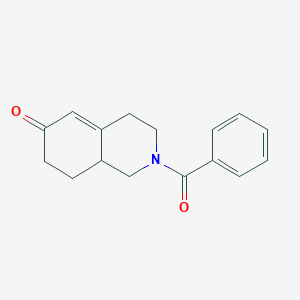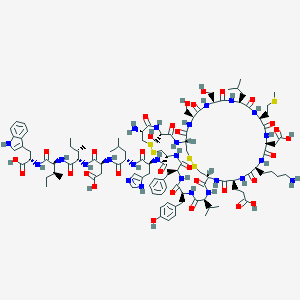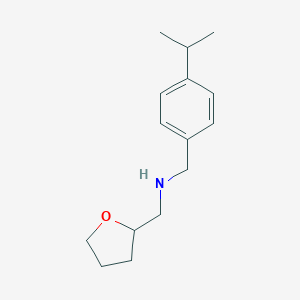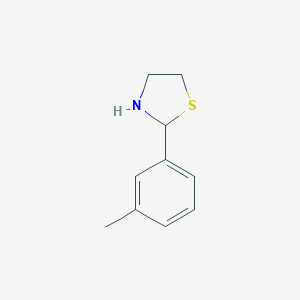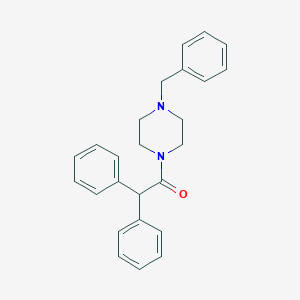![molecular formula C11H15NO B181193 n-[2-Methyl-5-(propan-2-yl)phenyl]formamide CAS No. 4474-14-0](/img/structure/B181193.png)
n-[2-Methyl-5-(propan-2-yl)phenyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Methyl-5-(propan-2-yl)phenyl]formamide, also known as MPPF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MPPF is a selective antagonist of the serotonin 5-HT1A receptor, a protein that plays a crucial role in regulating mood and anxiety. In
Mecanismo De Acción
N-[2-Methyl-5-(propan-2-yl)phenyl]formamide acts as a selective antagonist of the 5-HT1A receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. When activated, the 5-HT1A receptor inhibits the release of serotonin, a neurotransmitter that plays a key role in regulating mood and anxiety. n-[2-Methyl-5-(propan-2-yl)phenyl]formamide binds to the 5-HT1A receptor and prevents it from being activated by serotonin or other agonists, thereby reducing the inhibitory effect on serotonin release.
Efectos Bioquímicos Y Fisiológicos
N-[2-Methyl-5-(propan-2-yl)phenyl]formamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models, n-[2-Methyl-5-(propan-2-yl)phenyl]formamide has been shown to reduce anxiety-like behavior and improve depressive-like symptoms. Additionally, n-[2-Methyl-5-(propan-2-yl)phenyl]formamide has been shown to modulate the activity of various neurotransmitter systems, including dopamine and norepinephrine, which are involved in regulating mood and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using n-[2-Methyl-5-(propan-2-yl)phenyl]formamide in lab experiments is its high selectivity for the 5-HT1A receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. Additionally, n-[2-Methyl-5-(propan-2-yl)phenyl]formamide has been well-characterized in the literature, and its synthesis method is well-established, making it a readily available tool for researchers.
One limitation of using n-[2-Methyl-5-(propan-2-yl)phenyl]formamide in lab experiments is its potential for off-target effects. While n-[2-Methyl-5-(propan-2-yl)phenyl]formamide is highly selective for the 5-HT1A receptor, it may also interact with other receptors or proteins in the body, leading to unintended effects. Additionally, the effects of n-[2-Methyl-5-(propan-2-yl)phenyl]formamide may vary depending on the animal model or experimental conditions used, which can complicate interpretation of the results.
Direcciones Futuras
There are several future directions for research on n-[2-Methyl-5-(propan-2-yl)phenyl]formamide. One area of interest is its potential as a therapeutic agent for mood and anxiety disorders. While n-[2-Methyl-5-(propan-2-yl)phenyl]formamide has shown promise in preclinical studies, further research is needed to determine its safety and efficacy in humans. Additionally, n-[2-Methyl-5-(propan-2-yl)phenyl]formamide may have applications in other areas of research, such as drug discovery and development, where it can be used to study the effects of new compounds on the 5-HT1A receptor.
Conclusion
In conclusion, n-[2-Methyl-5-(propan-2-yl)phenyl]formamide is a selective antagonist of the serotonin 5-HT1A receptor that has potential applications in medical research. Its synthesis method is well-established, and it has been extensively studied for its effects on mood and anxiety in animal models. While there are limitations to using n-[2-Methyl-5-(propan-2-yl)phenyl]formamide in lab experiments, its high selectivity for the 5-HT1A receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. Future research on n-[2-Methyl-5-(propan-2-yl)phenyl]formamide may lead to the development of new therapies for mood and anxiety disorders and a better understanding of the mechanisms underlying these conditions.
Métodos De Síntesis
N-[2-Methyl-5-(propan-2-yl)phenyl]formamide can be synthesized through a series of chemical reactions that involve the condensation of 2-methyl-5-(propan-2-yl)aniline with formic acid. The resulting product is purified through recrystallization to obtain n-[2-Methyl-5-(propan-2-yl)phenyl]formamide in its final form. This synthesis method has been well-established in the literature and has been used to produce n-[2-Methyl-5-(propan-2-yl)phenyl]formamide for various research studies.
Aplicaciones Científicas De Investigación
N-[2-Methyl-5-(propan-2-yl)phenyl]formamide has been extensively studied for its potential applications in medical research. One of the main areas of research has been its use as a tool to study the role of the serotonin 5-HT1A receptor in various physiological and pathological states. n-[2-Methyl-5-(propan-2-yl)phenyl]formamide has been used in preclinical studies to investigate the role of the 5-HT1A receptor in anxiety, depression, and other mood disorders. Additionally, n-[2-Methyl-5-(propan-2-yl)phenyl]formamide has been used to study the effects of various drugs on the 5-HT1A receptor and its downstream signaling pathways.
Propiedades
Número CAS |
4474-14-0 |
|---|---|
Nombre del producto |
n-[2-Methyl-5-(propan-2-yl)phenyl]formamide |
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
N-(2-methyl-5-propan-2-ylphenyl)formamide |
InChI |
InChI=1S/C11H15NO/c1-8(2)10-5-4-9(3)11(6-10)12-7-13/h4-8H,1-3H3,(H,12,13) |
Clave InChI |
QISOIFZWVXZQOR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C)C)NC=O |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)C)NC=O |
Otros números CAS |
4474-14-0 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



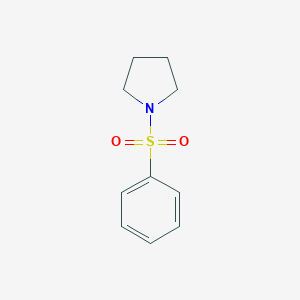
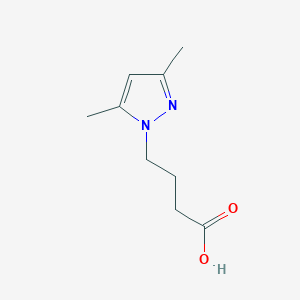
![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)
